molecular formula C8H4F3N3O B6164829 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1340040-21-2

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6164829
CAS No.: 1340040-21-2
M. Wt: 215.13 g/mol
InChI Key: QLPFFQQHAWKRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluorophenyl group attached to an oxadiazole ring, which is further connected to an amine group. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,4,5-trifluorophenylhydrazine with a suitable carboxylic acid derivative. One common method involves the cyclization of 3,4,5-trifluorophenylhydrazine with ethyl oxalate under acidic conditions to form the oxadiazole ring. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted trifluorophenyl derivatives.

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluorophenylhydrazine
  • 3,4,5-Trifluorophenylacetic acid

Uniqueness

5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the trifluorophenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its reactivity and potential biological activities.

Properties

CAS No.

1340040-21-2

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H4F3N3O/c9-4-1-3(2-5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

QLPFFQQHAWKRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NN=C(O2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.